

Physical and chemical properties of ethylene glycol monotetradecyl ether

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-(Tetradecyloxy)ethanol*

Cat. No.: *B1593962*

[Get Quote](#)

An In-Depth Technical Guide to Ethylene Glycol Monotetradecyl Ether: Properties and Applications For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol monotetradecyl ether represents a critical class of non-ionic surfactants, pivotal to advancements in pharmaceutical formulations, drug delivery systems, and biochemical research. As a member of the polyoxyethylene alkyl ether family, its unique amphiphilic nature—derived from a hydrophilic ethylene glycol head and a lipophilic tetradecyl tail—governs its function as a highly effective emulsifier, solubilizer, and permeation enhancer. This technical guide provides a comprehensive analysis of its core physical and chemical properties, mechanisms of action, and established methodologies for its characterization and quality control. By synthesizing technical data with field-proven insights, this document serves as an essential resource for professionals leveraging this versatile excipient in research and development.

Chemical Identity and Structure

Ethylene glycol monotetradecyl ether is not a single, monolithic entity but rather a class of compounds, often designated as C14En, where '14' signifies the number of carbon atoms in the hydrophobic alkyl chain (tetradecyl) and 'n' denotes the number of repeating ethylene oxide (EO) units in the hydrophilic chain.^[1] The properties of the surfactant are profoundly influenced by the length of this polyoxyethylene chain. This guide will focus on the foundational molecule where n=1 (C14E1), while also discussing the broader class.

The fundamental structure consists of a 14-carbon alkyl chain linked via an ether bond to a polyoxyethylene glycol chain. This dual nature is the source of its surface-active properties.

Identifier	Value / Information
Chemical Name	2-(Tetradecyloxy)ethanol
Synonyms	C14E1, Myristyl Glycol, Tetradecyl Glycol
CAS Number	20325-40-2 (for C14E1)
Molecular Formula (C14E1)	C ₁₆ H ₃₄ O ₂
Molecular Weight (C14E1)	258.44 g/mol

Note: Commercial products are often mixtures with a distribution of ethylene oxide chain lengths.[\[1\]](#)

Core Physicochemical Properties

The functional utility of ethylene glycol monotetradecyl ether is dictated by its physical and chemical characteristics. These properties determine its behavior in aqueous and non-aqueous systems, its interaction with other molecules, and its suitability for specific applications.

Physical State and Solubility

Polyoxyethylene alkyl ethers can range from liquids to waxy solids depending on the length of both the alkyl and polyoxyethylene chains.[\[1\]](#) They are generally characterized by their solubility in water and various organic solvents, a trait governed by the balance of their hydrophilic and lipophilic moieties.

A noteworthy characteristic is their inverse aqueous solubility; they become less soluble as the temperature of the water increases.[\[2\]](#) This phenomenon, known as clouding, occurs at a specific "cloud point" temperature and is a hallmark of many non-ionic surfactants containing polyoxyethylene chains.

Surfactant-Specific Properties

As a surfactant, its most critical properties relate to its behavior at interfaces and its ability to self-assemble in solution.

The HLB value is an empirical scale from 0 to 20 that quantifies the degree to which a surfactant is hydrophilic or lipophilic. It is a predictive tool for selecting the appropriate surfactant for a given application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion.

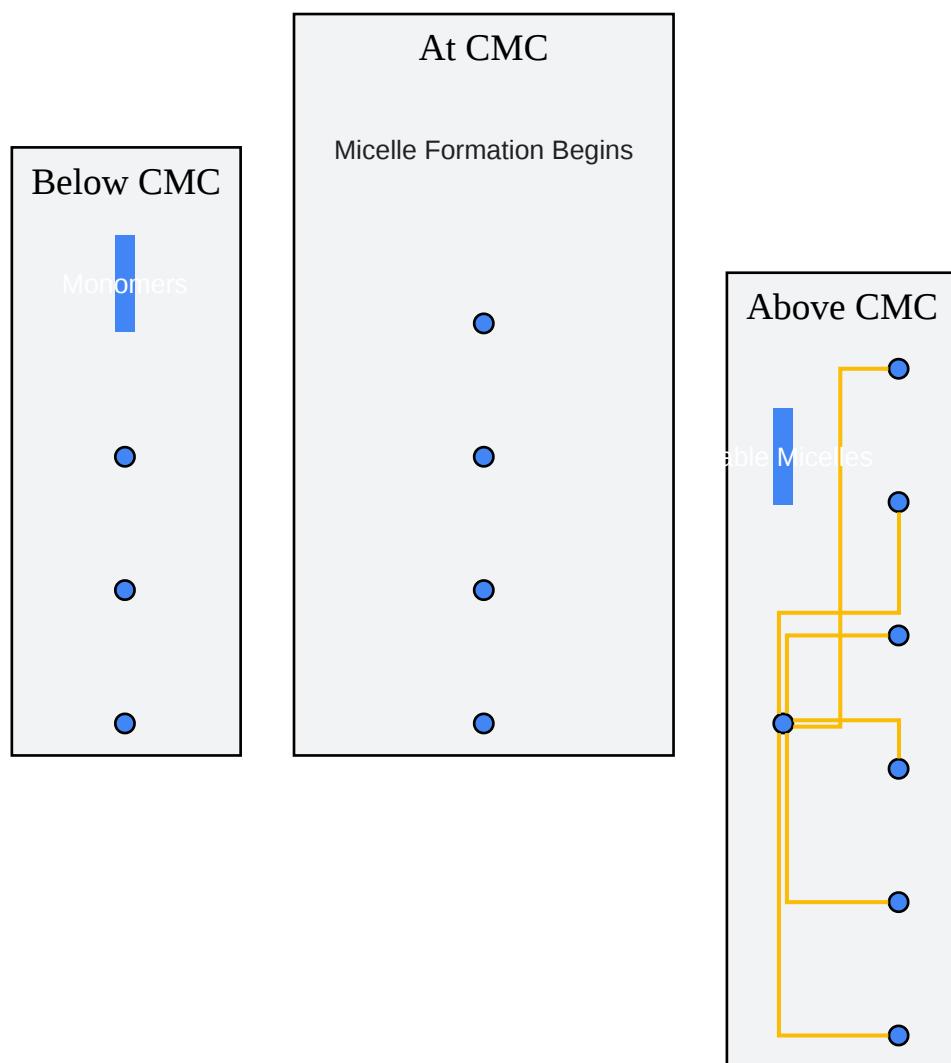
The HLB can be calculated using Griffin's method for non-ionic surfactants: $HLB = 20 \times (M_h / M)$ Where:

- M_h is the molecular mass of the hydrophilic portion (the polyoxyethylene head).
- M is the total molecular mass of the molecule.

Table 1: Predicted Surfactant Function based on HLB Value

HLB Value Range	Primary Application
3 - 6	W/O Emulsifier
7 - 9	Wetting and Spreading Agent
8 - 16	O/W Emulsifier
13 - 16	Detergent
16 - 18	Solubilizer or Hydrotrope

For ethylene glycol monotetradecyl ether (C14E1), with one ethylene oxide unit, the HLB value is low, indicating a more lipophilic character. As the number of ethylene oxide units increases, the HLB value rises, and the surfactant becomes progressively more hydrophilic. For example, an ethylene glycol fatty acid ester with a low degree of ethoxylation has an HLB of approximately 2.5, making it an effective W/O emulsifier.[\[3\]](#)


The CMC is the concentration above which surfactant monomers spontaneously associate to form larger aggregates known as micelles.[\[4\]](#) This is a fundamental property, as the formation of micelles is responsible for the solubilizing power of surfactants and marks the point of maximum reduction in surface tension.[\[4\]](#) Below the CMC, the surfactant primarily exists as

individual molecules (monomers). Once the CMC is reached, any additional surfactant added to the system will preferentially form micelles.[5]

The CMC is highly dependent on the structure of the surfactant, temperature, and the presence of electrolytes. For the C14En series, the CMC is influenced by the length of the polyoxyethylene chain. Studies on the closely related ethylene glycol monododecyl ether (C12E1) have reported a CMC of 27.5 μM at 25°C.[6]

Interestingly, research has shown that for C14E1, the CMC exhibits an unusual relationship with temperature, initially increasing and then decreasing as temperature rises. This is attributed to the interplay between the thermal solubility of the molecules and the thermal motion of the adsorbed molecules at the interface.

Diagram 1: Micelle Formation This diagram illustrates the process of micelle formation once the surfactant concentration surpasses the CMC.

[Click to download full resolution via product page](#)

Caption: Self-assembly of monomers into micelles above the CMC.

Chemical Stability and Handling

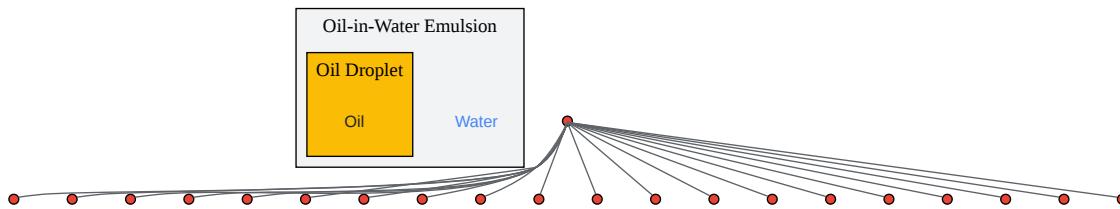
Polyoxyethylene alkyl ethers are generally stable under strongly acidic or alkaline conditions.^[1] However, a key consideration for their storage and handling is the potential for autoxidation. Over time, and particularly when exposed to air and light, glycol ethers can form explosive peroxides.^[7] This degradation can also lead to an increase in acidity.^[1]

Storage Recommendations:

- Store in tightly closed, airtight containers in a cool, dry, and well-ventilated place.[8][9]
- Keep away from sources of ignition and strong oxidizing agents.[7][8]
- Commercial grades may contain antioxidants like butylated hydroxyanisole (BHA) to inhibit peroxide formation.[1]

Safety Profile:

- Eye Contact: Can cause serious eye damage or irritation.[8][10]
- Skin Contact: May cause skin irritation.[10][11]
- Ingestion: Harmful if swallowed.[10][12]


Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling these compounds.[8][9]

Mechanism of Action in Pharmaceutical Systems

The utility of ethylene glycol monotetradecyl ether in drug development stems from its ability to favorably alter the properties of a formulation through distinct mechanisms.

- As an Emulsifier: In multiphase systems like creams and lotions, it positions itself at the oil-water interface, reducing interfacial tension. The hydrophilic head orients towards the aqueous phase, and the lipophilic tail towards the oil phase, creating a stable barrier that prevents the coalescence of droplets.
- As a Solubilizer: For poorly water-soluble active pharmaceutical ingredients (APIs), the hydrophobic core of the micelles formed above the CMC provides a microenvironment where the API can be encapsulated, thereby increasing its apparent solubility in the bulk aqueous medium.
- As a Permeation Enhancer: In transdermal drug delivery, it can enhance the penetration of APIs across the skin.[6] This is achieved by fluidizing the lipid bilayers of the stratum corneum, temporarily disrupting its barrier function and allowing for greater drug permeation.

Diagram 2: Emulsification Mechanism This diagram shows how surfactant molecules stabilize an oil-in-water emulsion.

[Click to download full resolution via product page](#)

Caption: Surfactants at the oil-water interface.

Experimental Protocols

The characterization and quality control of ethylene glycol monotetradecyl ether are essential for ensuring its performance and safety in final formulations.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol outlines the determination of CMC using the surface tension method, which is highly reliable for non-ionic surfactants. The principle is that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.^[4]

Apparatus:

- Digital Tensiometer (with Wilhelmy plate or Du Noüy ring)

- High-precision automated dispenser or micropipettes
- Glass beakers and magnetic stirrer
- Analytical balance

Methodology:

- **Solution Preparation:** Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.
- **Concentration Series:** Use an automated dispenser to create a series of dilutions in the tensiometer's measurement vessel.^[4] Alternatively, prepare a series of discrete solutions of varying concentrations. The series should span a range from well below to well above the anticipated CMC.
- **Equilibration:** Allow each solution to equilibrate at a constant temperature, as surface tension and CMC are temperature-dependent.
- **Measurement:** Measure the surface tension of each solution using the tensiometer. Ensure the platinum plate or ring is thoroughly cleaned between measurements.
- **Data Analysis:** Plot the surface tension (γ) as a function of the logarithm of the concentration ($\log C$).
- **CMC Determination:** The resulting plot will show two distinct linear regions. The CMC is the concentration at the intersection point of the regression lines drawn through these two regions.^{[4][13]}

Protocol: Purity and Composition Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of polyoxyethylene alkyl ethers and determining the distribution of different ethoxymer chains.^{[14][15]}

Apparatus:

- Gas Chromatograph with a Flame Ionization Detector (FID)
- High-temperature capillary column (e.g., bonded methyl silicone stationary phase)[14][15]
- Autosampler and data acquisition software

Methodology:

- Sample Preparation: Dissolve a precisely weighed amount of the surfactant in a suitable solvent (e.g., methanol or an appropriate organic solvent).
- Instrumental Conditions (Typical):
 - Injector Temperature: High enough to ensure volatilization without degradation.
 - Oven Program: A temperature ramp is used to elute compounds of increasing molecular weight. For example, start at a lower temperature and ramp up to a high temperature (e.g., >300°C) to elute the different ethoxymers.
 - Detector Temperature: ~350°C
 - Carrier Gas: Helium or Hydrogen
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Data Acquisition: Record the chromatogram. The free tetradecanol (if any) will elute first, followed by the C14En species in order of increasing n.
- Analysis:
 - Purity: Assess the overall purity by calculating the area percentage of the main peaks relative to any impurity peaks.
 - Ethoxymers Distribution: The relative area of each C14En peak provides the distribution of the polyoxyethylene chains in the sample.[14][15] Identification of peaks can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

Conclusion

Ethylene glycol monotetradecyl ether is a functionally versatile non-ionic surfactant whose utility is deeply rooted in its fundamental physicochemical properties. Its amphiphilic structure, quantifiable by the HLB scale, and its capacity for self-assembly into micelles above a critical concentration, empower its role as a premier emulsifier and solubilizing agent. For scientists and researchers, a thorough understanding of its properties—from its unique temperature-dependent solubility to its potential for oxidative degradation—is paramount for the rational design of stable, effective, and safe formulations. The analytical and characterization protocols provided herein serve as a foundation for the quality control and application-specific validation required in rigorous scientific and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phexcom.com [phexcom.com]
- 2. Surfactant composition | Patent Publication Number 20200206118 | Patexia [patexia.com]
- 3. nbinno.com [nbinno.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ICSC 0060 - ETHYLENE GLYCOL MONOETHYL ETHER [chemicalsafety.ilo.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. media.laballey.com [media.laballey.com]
- 12. Ethylene glycol monoctadecyl ether | C₂₀H₄₂O₂ | CID 75050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. [Determination of alkyl alcohol polyoxyethylene ether by high temperature gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of ethylene glycol monotetradecyl ether]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593962#physical-and-chemical-properties-of-ethylene-glycol-monotetradecyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com